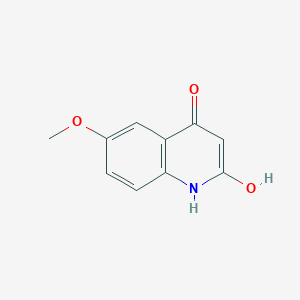

2,4-Dihydroxy-6-methoxyquinoline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to 2,4-Dihydroxy-6-methoxyquinoline, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Heterocycles

4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This could potentially apply to 2,4-Dihydroxy-6-methoxyquinoline as well.

Bromination of Quinolines

Bromination of a series of 8-substituted quinolines has been investigated, including 8-methoxyquinoline . This could potentially lead to the development of novel brominated derivatives of 2,4-Dihydroxy-6-methoxyquinoline.

Synthesis of Novel Phthalonitriles

Novel phthalonitriles of 8-hydroxyquinoline were synthesized and converted into their respective bromo derivatives . This suggests that 2,4-Dihydroxy-6-methoxyquinoline could also be used in the synthesis of novel phthalonitriles.

Precursor in Sensor Synthesis

6-Methoxyquinoline, which shares a methoxy group with 2,4-Dihydroxy-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . This suggests potential sensor applications for 2,4-Dihydroxy-6-methoxyquinoline.

Potential Natural Product Derivatives

Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . Given the structural similarity, 2,4-Dihydroxy-6-methoxyquinoline could potentially be used in the synthesis of natural product derivatives.

Mecanismo De Acción

Target of Action

2,4-Dihydroxy-6-methoxyquinoline (DHMQ) is a compound that exhibits antifungal properties . It has been shown to have activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . DHMQ also inhibits the growth of E. coli and A. aureus in vitro .

Mode of Action

The mode of action of DHMQ involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This inhibition of viral neuraminidase is a key factor in its antiviral properties .

Biochemical Pathways

DHMQ triggers apoptosis predominantly via the mitochondria-dependent pathway and enhances the generation of reactive oxygen species (ROS) . It also induces G1 cell cycle arrest through the downregulation of cyclin D1 and CDK4 .

Pharmacokinetics

It is known that many natural products face challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .

Result of Action

The result of DHMQ’s action is the inhibition of the growth of various fungi and bacteria, including E. coli and A. aureus . In addition, it has been shown to induce apoptosis and cell cycle arrest in certain cell lines .

Action Environment

The action environment of DHMQ can influence its efficacy and stability. For instance, the compound was isolated from the seeds of Syzygium nervosum, suggesting that it may be most effective in the natural environments where these plants thrive . .

Propiedades

IUPAC Name |

4-hydroxy-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHIHNYMVBNMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715635 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14300-45-9 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)